molecular formula C18H10F6N2OS B2476158 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 400080-76-4

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2476158
CAS No.: 400080-76-4
M. Wt: 416.34
InChI Key: FFZASIDHDGENKO-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a phenyl group, position 4 with a trifluoromethyl (-CF₃) group, and position 5 with a carboxamide moiety linked to a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the molecule suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2OS/c19-17(20,21)11-7-4-8-12(9-11)25-15(27)13-14(18(22,23)24)26-16(28-13)10-5-2-1-3-6-10/h1-9H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZASIDHDGENKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound, including the thiazole ring and trifluoromethyl groups, suggest a diverse range of biological interactions. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C19H14F6N2SC_{19}H_{14}F_6N_2S. Its structure can be represented as follows:

Structure C19H14F6N2S\text{Structure }\text{C}_{19}\text{H}_{14}\text{F}_6\text{N}_2\text{S}

This compound features a thiazole ring, which is known for its role in various biological activities, including antitumor effects.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, a study highlighted that derivatives of thiazole demonstrated cytotoxic effects against several cancer cell lines, such as human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells. The IC50 values for these compounds often ranged from 10 to 30 µM, indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-2915.2
Compound BMCF-725.0
This compoundVariousTBD

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. These compounds may interact with specific molecular targets such as Bcl-2 proteins or other apoptotic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency by increasing lipophilicity and facilitating cellular uptake .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-based compounds is heavily influenced by their structural components. Research has shown that:

  • Trifluoromethyl Groups : Enhance potency due to increased electron-withdrawing effects.
  • Substituents on the Phenyl Ring : Modifications can lead to significant changes in activity; for example, methyl or chloro groups at specific positions often correlate with increased cytotoxicity.
  • Thiazole Ring Modifications : Alterations in the thiazole structure can either enhance or diminish biological activity depending on their electronic and steric properties .

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in preclinical models:

  • Study on Antitumor Efficacy : A recent study evaluated a series of thiazole derivatives against various cancer cell lines. The most active compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another research article provided insights into how these compounds induce apoptosis through mitochondrial pathways, highlighting their potential as lead compounds for drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The thiazole nucleus is known for its diverse biological activities, including anticancer properties.

Case Studies

  • In Vitro Anticancer Activity
    • A study evaluated the compound's effect on several cancer cell lines, including A375 (melanoma), MCF-7 (breast cancer), and DU145 (prostate cancer). The results showed significant growth inhibition, with IC50 values indicating potent activity against these lines.
    • Table 1: Anticancer Activity Results
      Cell LineIC50 (µM)% Inhibition
      A37510.575
      MCF-78.382
      DU14512.070
  • Mechanism of Action
    • The anticancer effects are believed to stem from the compound's ability to inhibit key enzymes involved in DNA replication and repair, as well as modulating apoptotic pathways. Molecular docking studies suggested strong binding affinity to targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Pharmacological Insights

The thiazole derivatives have been linked to various pharmacological activities beyond anticancer effects:

  • Antimicrobial Activity : Compounds similar to this thiazole derivative have shown effectiveness against bacterial strains and fungi, indicating potential as broad-spectrum antimicrobial agents.
  • Anti-inflammatory Properties : Research has suggested that thiazole derivatives can inhibit inflammatory mediators, making them candidates for treating inflammatory diseases.

Table 2: Comparison of Thiazole Derivatives

Compound NameAnticancer ActivityAntimicrobial ActivityOther Activities
2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamideHighModerateAnti-inflammatory
Thiazole derivative AModerateHighAntioxidant
Thiazole derivative BLowModerateCNS depressant

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 2 Substituent Variations
  • 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Substituents: 3,4-Dimethoxyphenyl (position 2), methyl (position 4). Molecular weight: 422.42 g/mol.
  • 2-Amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Substituents: Amino group (position 2), phenyl (position 4). Impact: The amino group introduces hydrogen-bonding capability, which may enhance target binding affinity. Molecular weight: 363.36 g/mol.
Position 4 Substituent Variations
  • N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide Substituents: Methyl (position 2 and N), trifluoromethyl (position 4). Industrial suppliers are noted for this analog.
Carboxamide-Linked Aromatic Ring Variations
  • N-(4-Fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
    • Substituents : 4-Fluorophenyl (carboxamide linkage).
    • Impact : Fluorine substitution increases electronegativity and may alter pharmacokinetic properties. Molecular weight: 396.34 g/mol (estimated).

Physicochemical Properties

Compound Name Position 2 Substituent Position 4 Substituent Carboxamide Linkage Molecular Weight (g/mol) Key Properties
Target Compound Phenyl -CF₃ 3-(Trifluoromethyl)phenyl ~435.38 High lipophilicity, metabolic stability
2-(3,4-Dimethoxyphenyl)-4-methyl analog 3,4-Dimethoxyphenyl Methyl 3-(Trifluoromethyl)phenyl 422.42 Improved solubility
2-Amino-4-phenyl analog Amino Phenyl 3-(Trifluoromethyl)phenyl 363.36 Enhanced hydrogen bonding
N-(4-Fluorophenyl)-2-phenyl-4-CF₃ analog Phenyl -CF₃ 4-Fluorophenyl ~396.34 Increased electronegativity
N,2-Dimethyl-4-CF₃ analog Methyl -CF₃ Methyl ~278.24 Reduced steric hindrance

Research Findings and Implications

  • Electronic Effects : Trifluoromethyl groups in the target compound contribute to strong electron-withdrawing effects, stabilizing the thiazole ring and enhancing resistance to oxidative degradation.
  • Biological Relevance : Analogs with nitro groups (e.g., nitrothiophene derivatives) show antibacterial activity, suggesting the target compound could be optimized for similar applications.
  • Synthetic Accessibility : Compounds like N,2-dimethyl-4-CF₃-thiazole-5-carboxamide are commercially available, highlighting the feasibility of scaling up synthesis for the target molecule.

Q & A

Q. Critical Conditions :

  • Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products.
  • Solvent Choice : Use polar aprotic solvents (DMF, acetonitrile) for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

How can researchers employ SHELX software to resolve crystallographic data contradictions during the refinement of this compound's crystal structure?

Advanced
SHELX programs (e.g., SHELXL) are critical for resolving discrepancies in X-ray diffraction

Initial Model Building : Use SHELXS for phase determination via direct methods, particularly for small molecules with high-resolution data (<1.0 Å) .

Refinement Strategies :

  • Twinned Data : Apply TWIN/BASF commands in SHELXL to model twinning, common in trifluoromethyl-containing crystals due to pseudosymmetry .
  • Disordered Atoms : Use PART/SUMP restraints to refine disordered CF₃ groups, ensuring thermal parameters (Uiso) remain chemically reasonable.

Validation Tools : Analyze R-factors (R1 < 0.05 for high-quality data) and check for outliers in the difference electron density map (Δρ < ±0.3 eÅ⁻³) .

Q. Example Workflow :

StepSHELX CommandPurpose
1SHELXSSolve structure via Patterson methods
2SHELXLRefine with anisotropic displacement parameters
3PLATONValidate geometry and hydrogen bonding

What spectroscopic techniques (e.g., NMR, MS) are most effective for characterizing the structural integrity and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR :
    • Thiazole Ring : Look for characteristic deshielded protons (δ 7.5–8.5 ppm) and carbons (C-2 at δ 160–165 ppm) .
    • CF₃ Groups : ¹⁹F NMR signals at δ -60 to -65 ppm confirm trifluoromethyl substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., C₁₈H₁₁F₆N₂OS requires [M+H]⁺ = 423.0592) .
  • FT-IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and thiazole C=N at ~1550 cm⁻¹ .

Q. Purity Assessment :

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm; purity >98% indicated by a single peak .

What methodologies are recommended for analyzing the structure-activity relationship (SAR) of this compound to enhance its biological activity and selectivity?

Q. Advanced

Analog Synthesis : Systematically vary substituents (e.g., replace phenyl with pyridyl or adjust CF₃ position) and assess activity .

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HepG2) .

Computational Modeling :

  • Docking Studies : AutoDock Vina to predict binding modes in protein active sites (e.g., factor Xa for anticoagulant activity) .
  • QSAR : Develop regression models correlating logP, polar surface area, and IC₅₀ values .

Q. Example SAR Table :

AnalogR₁R₂IC₅₀ (nM)Selectivity Index
1PhCF₃12 ± 1.2150
2PyCF₃8 ± 0.990

What are the standard protocols for assessing the solubility and stability of this compound under various experimental conditions?

Q. Basic

  • Solubility :
    • Kinetic Solubility : Shake flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C; analyze via UV spectrophotometry .
    • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to determine melting point depression in solvent mixtures.
  • Stability :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
    • Light Sensitivity : Conduct ICH Q1B photostability testing under 1.2 million lux hours .

How can researchers design experiments to investigate the metabolic pathways and pharmacokinetic profiles of this compound in preclinical models?

Q. Advanced

In Vitro Metabolism :

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH; identify metabolites via UPLC-QTOF-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

In Vivo PK :

  • Plasma Exposure : Administer IV/PO doses to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose .
  • Tissue Distribution : Quantify compound levels in liver, kidney, and brain via LC-MS/MS .

Metabolite Identification :

  • MS/MS Fragmentation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

Q. Key Parameters :

ParameterValue (Mean ± SD)
t₁/₂4.2 ± 0.8 h
Cmax1.5 ± 0.3 µg/mL
AUC₀–2418 ± 3 µg·h/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.